molecular formula C15H14N4OS B11436979 N-(4-(methylthio)benzyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide

N-(4-(methylthio)benzyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide

Cat. No.: B11436979
M. Wt: 298.4 g/mol
InChI Key: QCHDHUWMPWGETQ-UHFFFAOYSA-N
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Description

N-{[4-(METHYLSULFANYL)PHENYL]METHYL}-[1,2,4]TRIAZOLO[4,3-A]PYRIDINE-6-CARBOXAMIDE is a heterocyclic compound that belongs to the class of triazolopyridines

Preparation Methods

The synthesis of N-{[4-(METHYLSULFANYL)PHENYL]METHYL}-[1,2,4]TRIAZOLO[4,3-A]PYRIDINE-6-CARBOXAMIDE typically involves the following steps:

    Formation of the Triazolopyridine Core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the Methylsulfanyl Group: This step involves the substitution of a hydrogen atom on the phenyl ring with a methylsulfanyl group.

    Coupling with the Carboxamide Group: The final step involves the coupling of the triazolopyridine core with a carboxamide group.

Scientific Research Applications

N-{[4-(METHYLSULFANYL)PHENYL]METHYL}-[1,2,4]TRIAZOLO[4,3-A]PYRIDINE-6-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[4-(METHYLSULFANYL)PHENYL]METHYL}-[1,2,4]TRIAZOLO[4,3-A]PYRIDINE-6-CARBOXAMIDE involves its interaction with specific molecular targets. For example, it can inhibit the activity of enzymes like carbonic anhydrase by binding to the active site and blocking substrate access . This inhibition can lead to various pharmacological effects, such as reduced inflammation or antimicrobial activity .

Comparison with Similar Compounds

N-{[4-(METHYLSULFANYL)PHENYL]METHYL}-[1,2,4]TRIAZOLO[4,3-A]PYRIDINE-6-CARBOXAMIDE can be compared with other triazolopyridine derivatives, such as:

N-{[4-(METHYLSULFANYL)PHENYL]METHYL}-[1,2,4]TRIAZOLO[4,3-A]PYRIDINE-6-CARBOXAMIDE stands out due to its unique combination of a triazolopyridine core with a methylsulfanyl phenyl group, which imparts distinct pharmacological properties.

Properties

Molecular Formula

C15H14N4OS

Molecular Weight

298.4 g/mol

IUPAC Name

N-[(4-methylsulfanylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide

InChI

InChI=1S/C15H14N4OS/c1-21-13-5-2-11(3-6-13)8-16-15(20)12-4-7-14-18-17-10-19(14)9-12/h2-7,9-10H,8H2,1H3,(H,16,20)

InChI Key

QCHDHUWMPWGETQ-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)CNC(=O)C2=CN3C=NN=C3C=C2

Origin of Product

United States

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